molecular formula C16H28O4 B14724087 Ethyl 2-acetyl-3-oxododecanoate CAS No. 13195-93-2

Ethyl 2-acetyl-3-oxododecanoate

Cat. No.: B14724087
CAS No.: 13195-93-2
M. Wt: 284.39 g/mol
InChI Key: WVACKBVNXRKGSI-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-3-oxododecanoate is a synthetic ester derivative characterized by a dodecanoate backbone (12-carbon chain) substituted with acetyl and ketone functional groups at positions 2 and 3, respectively, and an ethyl ester moiety.

Properties

CAS No.

13195-93-2

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

ethyl 2-acetyl-3-oxododecanoate

InChI

InChI=1S/C16H28O4/c1-4-6-7-8-9-10-11-12-14(18)15(13(3)17)16(19)20-5-2/h15H,4-12H2,1-3H3

InChI Key

WVACKBVNXRKGSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C(C(=O)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-3-oxododecanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with dodecanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-3-oxododecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-acetyl-3-oxododecanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-3-oxododecanoate involves its interaction with specific molecular targets. The acetyl and oxo groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-acetyl-3-oxododecanoate shares functional and structural similarities with other esters, particularly those containing ketones, hydroxyls, or aromatic substituents. Below is a detailed comparison based on molecular properties, synthesis routes, and bioactivity:

Functional Group and Molecular Properties

Compound Molecular Formula Molecular Weight Functional Groups Key Structural Features
This compound C₁₆H₂₈O₅ 300.39 Acetyl, ketone, ester Branched 12C chain with dual carbonyl
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Phenyl, ketone, ester Aromatic substitution at position 2
Ethyl 3-hydroxydodecanoate C₁₄H₂₈O₃ 244.37 Hydroxyl, ester Hydroxyl group at position 3
  • Key Observations: The acetyl-ketone combination in this compound enhances electrophilicity, making it more reactive in nucleophilic additions compared to hydroxyl-containing analogs like Ethyl 3-hydroxydodecanoate.

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